molecular formula C10H6FNO2 B6268027 7-fluoroisoquinoline-5-carboxylic acid CAS No. 1368043-44-0

7-fluoroisoquinoline-5-carboxylic acid

Cat. No.: B6268027
CAS No.: 1368043-44-0
M. Wt: 191.2
InChI Key:
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Description

7-Fluoroisoquinoline-5-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 5th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroisoquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of isoquinoline derivatives. For instance, the Baltz–Schiemann reaction, which involves the diazotization of aminoisoquinolines followed by treatment with fluoroboric acid, can be used to introduce the fluorine atom . Another method includes the nucleophilic substitution of halogen atoms on pre-fluorinated isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, fluorination, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

7-Fluoroisoquinoline-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoroisoquinoline-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

    7-Fluoroquinoline: Similar in structure but lacks the carboxylic acid group.

    5-Fluoroisoquinoline: Similar but with the fluorine atom at the 5th position.

    Isoquinoline-5-carboxylic acid: Lacks the fluorine atom.

Uniqueness: 7-Fluoroisoquinoline-5-carboxylic acid is unique due to the combined presence of the fluorine atom and the carboxylic acid group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to its non-fluorinated or differently fluorinated counterparts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoroisoquinoline-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chlorobenzonitrile", "ethyl 2-oxoacetate", "sodium ethoxide", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "copper(I) iodide", "potassium fluoride", "acetic acid", "hydrogen peroxide", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2-chlorobenzonitrile to 2-chlorobenzamide using ethyl 2-oxoacetate and sodium ethoxide in ethanol", "Step 2: Hydrolysis of 2-chlorobenzamide to 2-chlorobenzoic acid using sodium hydroxide and sulfuric acid", "Step 3: Diazotization of 2-chlorobenzoic acid to form 2-chlorobenzoyl azide using sodium nitrite and sulfuric acid", "Step 4: Reduction of 2-chlorobenzoyl azide to 2-chlorobenzamide using copper(I) iodide and potassium fluoride in acetic acid", "Step 5: Conversion of 2-chlorobenzamide to 7-fluoroisoquinoline-5-carboxylic acid using hydrogen peroxide, sodium bicarbonate, and water" ] }

CAS No.

1368043-44-0

Molecular Formula

C10H6FNO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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